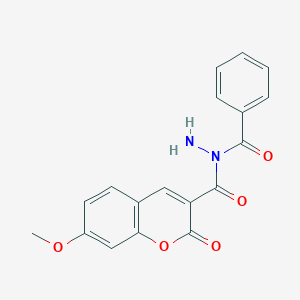
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide typically involves the reaction of 7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide has several scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a fluorescent chemosensor, where it binds to metal ions such as copper (Cu²⁺) and exhibits a “turn-off” fluorescence response . This interaction is based on intramolecular charge transfer (ICT) mechanisms, where the electron-donating and electron-withdrawing groups modulate the fluorescence properties.
類似化合物との比較
Similar Compounds
7-Methoxycoumarin: Another coumarin derivative with similar fluorescence properties.
N′-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A closely related compound used as a fluorescent chemosensor.
Uniqueness
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is unique due to its specific structural features, such as the benzoyl and methoxy groups, which enhance its fluorescence properties and make it highly selective for certain metal ions. This selectivity and sensitivity make it a valuable tool in various scientific applications.
特性
CAS番号 |
7047-30-5 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC名 |
N-benzoyl-7-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-8-7-12-9-14(18(23)25-15(12)10-13)17(22)20(19)16(21)11-5-3-2-4-6-11/h2-10H,19H2,1H3 |
InChIキー |
XMHWMYQNPUERGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(C(=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


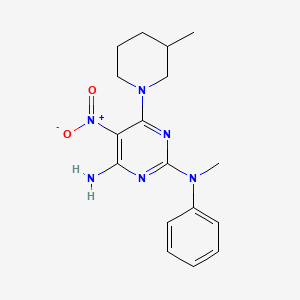

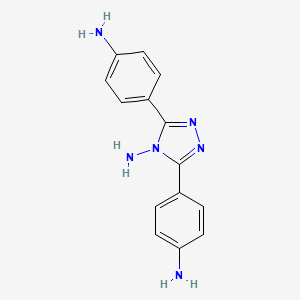
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
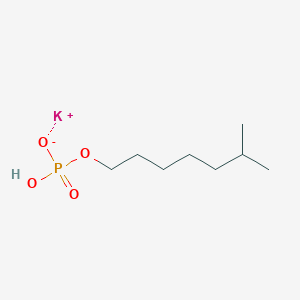
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
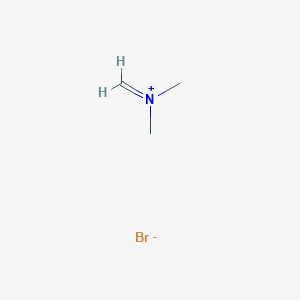

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

